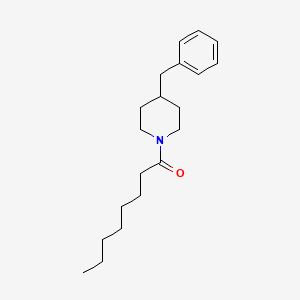

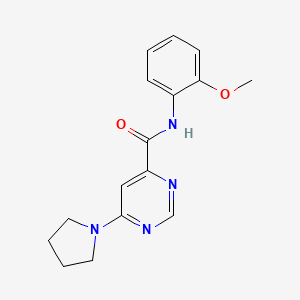

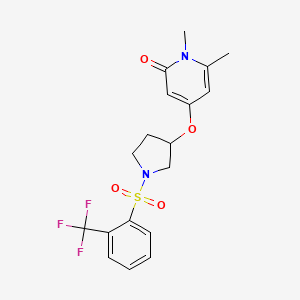

N-环戊基-2-(5-(3-甲氧基苯基)异噁唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” is a compound that contains an isoxazole ring. Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis

The isoxazole ring in the molecule has one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .科学研究应用

抗肿瘤活性

一种新合成的化合物,与N-环戊基-2-(5-(3-甲氧基苯基)异噁唑-3-基)乙酰胺密切相关,对体外各种癌细胞表现出强大的抗肿瘤活性。这种化合物被鉴定为N-乙酰-N-(4-(4-甲氧基苯基-3-(3,4,5-三甲氧基苯基)异噁唑-5-基)乙酰胺(XN05),被证明能破坏微管组装,导致细胞周期停滞,从而诱导人类肝细胞癌凋亡(Wu et al., 2009)。

合成和缓蚀

另一项研究专注于合成2-(烷基硫基)-N-(吡啶-2-基)乙酰胺衍生物及其作为缓蚀剂的功效。这些化合物,包括异噁唑啉和异噁唑烯的衍生物,通过涉及含有杂原子的长链烯烃的反应合成,并测试它们在酸性和矿物油介质中抑制腐蚀的能力(Yıldırım & Çetin, 2008)。

包合物中的结构方面

关于含酰胺的异喹啉衍生物,与N-环戊基-2-(5-(3-甲氧基苯基)异噁唑-3-基)乙酰胺密切相关,揭示了这类化合物与矿酸相互作用时的结构方面的见解。这些相互作用可能导致凝胶或结晶固体的形成,影响这些化合物的物理性质和潜在应用(Karmakar et al., 2007)。

合成和抗菌评价

一项研究合成了新的含有磺胺酰基的杂环化合物,适用于作为抗菌剂。这些化合物被评估其抗菌和抗真菌活性,显示出有希望的结果(Darwish et al., 2014)。

未来方向

Isoxazoles, including “N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

N-cyclopentyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-8-4-5-12(9-15)16-10-14(19-22-16)11-17(20)18-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGILIOUSTNRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

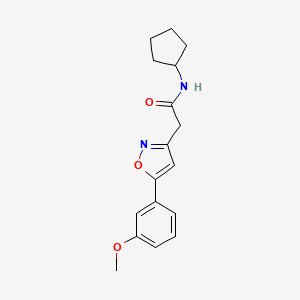

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2466259.png)

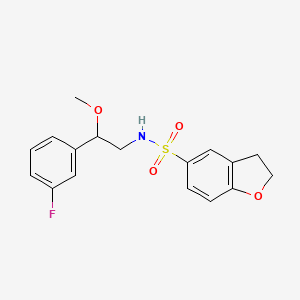

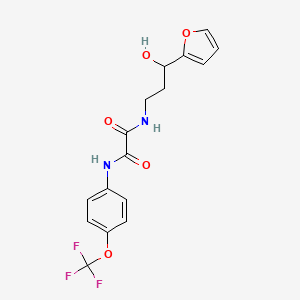

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2466265.png)

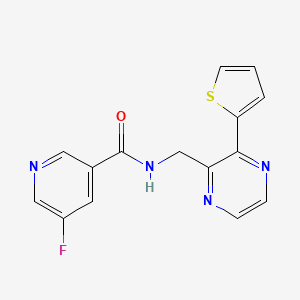

![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466271.png)

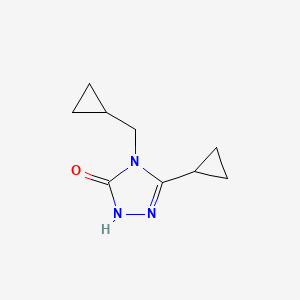

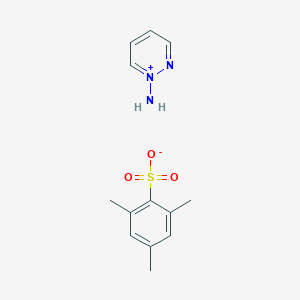

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid](/img/structure/B2466277.png)

![(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2466278.png)